4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Overview
Description
4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydropyridine ring substituted with a 3,4-dimethoxyphenyl group, making it an interesting subject for research in organic chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and a suitable amine, such as pyrrolidine.
Condensation Reaction: The aldehyde undergoes a condensation reaction with the amine to form an imine intermediate.
Reduction: The imine is then reduced, often using a reducing agent like sodium borohydride, to yield the tetrahydropyridine ring structure.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the tetrahydropyridine ring, often using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, palladium on carbon.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Fully saturated tetrahydropyridine derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, including potential neuroprotective and anti-inflammatory effects.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but differs in the amine structure.
1,2,3,6-Tetrahydropyridine: Lacks the 3,4-dimethoxyphenyl substitution, making it less complex.
Mescaline: Contains a similar phenyl ring with methoxy groups but has a different overall structure.
Uniqueness: 4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its combination of the tetrahydropyridine ring and the 3,4-dimethoxyphenyl group. This structural combination imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-15-12-4-3-11(9-13(12)16-2)10-5-7-14-8-6-10;/h3-5,9,14H,6-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGRXPMMMNLEKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CCNCC2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427379-41-6 | |
Record name | Pyridine, 4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427379-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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